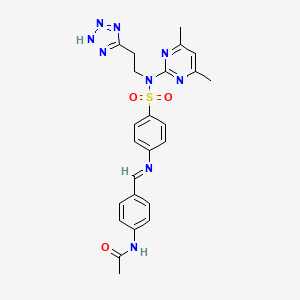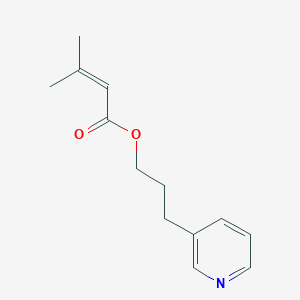![molecular formula C14H20O2Si B14431234 3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl- CAS No. 81906-09-4](/img/structure/B14431234.png)
3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl- is an organic compound with a unique structure that includes a butenoic acid backbone substituted with a dimethylphenylsilyl group and a methyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl- typically involves the reaction of 3-butenoic acid derivatives with dimethylphenylsilyl reagents under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which allows for the formation of the desired product with high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for efficiency and cost-effectiveness. The process may include steps such as purification and isolation to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylphenylsilyl group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
科学的研究の応用
3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl- has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It can be used in the study of enzyme interactions and metabolic pathways.
Medicinal Chemistry:
作用機序
The mechanism by which 3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl- exerts its effects involves interactions with specific molecular targets. The dimethylphenylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-Butenoic acid, 2-(dimethylphenylsilyl)-, methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.
2-Butenoic acid, 3-methyl-: Lacks the dimethylphenylsilyl group, making it less reactive in certain contexts
Uniqueness
3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl- is unique due to the presence of the dimethylphenylsilyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring precise control over chemical reactions .
特性
CAS番号 |
81906-09-4 |
|---|---|
分子式 |
C14H20O2Si |
分子量 |
248.39 g/mol |
IUPAC名 |
2-[[dimethyl(phenyl)silyl]methyl]-3-methylbut-3-enoic acid |
InChI |
InChI=1S/C14H20O2Si/c1-11(2)13(14(15)16)10-17(3,4)12-8-6-5-7-9-12/h5-9,13H,1,10H2,2-4H3,(H,15,16) |
InChIキー |
MTWLSPNEAOIIGE-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(C[Si](C)(C)C1=CC=CC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14431158.png)

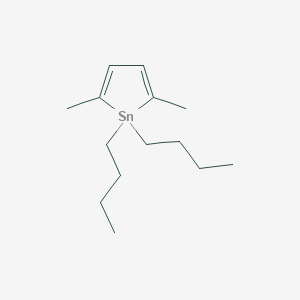
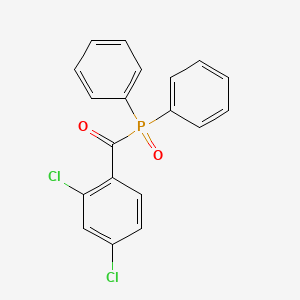
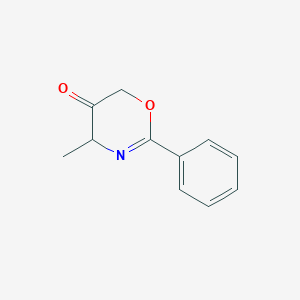

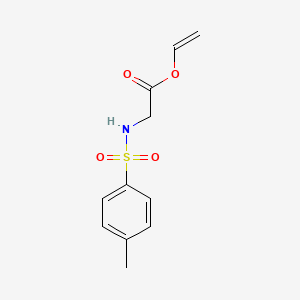
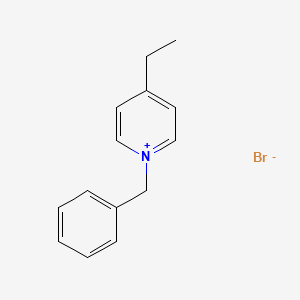

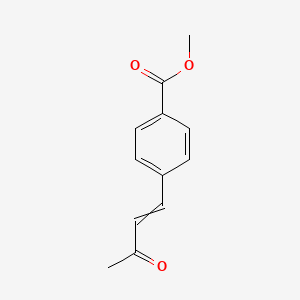
![2,2'-[Hexane-2,5-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14431222.png)
